molecular formula C9H12BrNS B12979658 2-(4-Bromothiophen-2-yl)piperidine

2-(4-Bromothiophen-2-yl)piperidine

Cat. No.: B12979658
M. Wt: 246.17 g/mol
InChI Key: XSRXNVIDIBCTTO-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 4-bromothiophene group. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while thiophene is a five-membered ring containing one sulfur atom. The bromine atom is attached to the thiophene ring, making this compound a brominated thiophene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)piperidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The piperidine ring can be reduced to form piperidines with different substitution patterns.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., sodium hydroxide)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Major Products

    Substitution: Various substituted thiophenes

    Oxidation: Thiophene sulfoxides and sulfones

    Reduction: Reduced piperidine derivatives

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromothiophen-2-yl)piperidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. This makes it a valuable compound in the synthesis of more complex molecules and in drug development .

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-7-5-9(12-6-7)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRXNVIDIBCTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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